molecular formula C9H7FO2 B116969 6-Fluorochroman-4-one CAS No. 66892-34-0

6-Fluorochroman-4-one

Cat. No.: B116969
CAS No.: 66892-34-0
M. Wt: 166.15 g/mol
InChI Key: SWBBIJZMIGAZHW-UHFFFAOYSA-N
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Description

6-Fluorochroman-4-one is a fluorinated heterocyclic compound with the molecular formula C₉H₇FO₂. It is a benzene-fused dihydropyran with a fluorine and a ketone substituent. This compound is known for its enhanced lipophilicity due to the presence of the fluorine group, which also favors further functionalization via nucleophilic aromatic substitution .

Biochemical Analysis

Biochemical Properties

6-Fluorochroman-4-one is structurally similar to chroman-4-one, a versatile scaffold exhibiting a wide range of pharmacological activities . Chroman-4-one analogs show various biological activities such as anticancer, tumor necrosis factor-α (TNF-α) inhibitors, antivascular, antidiabetic, antioxidant, antimicrobial, antifungal, antiviral, antileishmanial, insecticidal, spasmolytic, analgesic, anti-inflammatory, anticoagulant, estrogenic inhibitor, anti-acetylcholinesterase (AchE) inhibitor, antihuman immunodeficiency virus (HIV), anticonvulsant, antidepressants, anticoronal and antitubercular activity .

Cellular Effects

The cellular effects of this compound are not well-studied. Given its structural similarity to chroman-4-one, it may exhibit similar effects. For instance, chroman-4-one analogs have been shown to exhibit antiparasitic activity by targeting pteridine reductase-1 and showed significant inhibition against T. brucei and L. infantum .

Molecular Mechanism

In vitro studies revealed that chroman-4-one analogs exhibited high binding affinities to Aβ plaques . This suggests that this compound may also interact with biomolecules in a similar manner.

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Fluorochroman-4-one can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution of a fluorinated benzene derivative with a dihydropyran ring. The ketone substituent supports functionalization through an aldol reaction .

Industrial Production Methods: In industrial settings, this compound is produced using high-purity starting materials and optimized reaction conditions to ensure a high yield and purity of the final product. The process typically involves the use of fluorinated building blocks and controlled reaction environments to achieve the desired product .

Chemical Reactions Analysis

Types of Reactions: 6-Fluorochroman-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Iodine is commonly used as a catalyst for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

6-fluoro-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO2/c10-6-1-2-9-7(5-6)8(11)3-4-12-9/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWBBIJZMIGAZHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C1=O)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00217035
Record name 6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66892-34-0
Record name 6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66892-34-0
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one
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Record name 6-Fluoro-2,3-dihydro-4H-1-benzopyran-4-one
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Record name 6-fluoro-2,3-dihydro-4H-1-benzopyran-4-one
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Synthesis routes and methods I

Procedure details

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NC(=O)NC1(C(=O)O)CCOc2ccc(F)cc21
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Synthesis routes and methods II

Procedure details

Using the procedure established in Example 1, the reactor was charged with p-fluoroanisole (31.5 grams), acrylic acid (27 grams) and phenothiazine (0.02 grams) before being sealed, evacuated, and cooled to -78° C. The anhydrous hydrogen fluoride (110 grams) was vacuum transferred into the reactor and the mixture warmed to 40° C. for one hour then 100° C. for 4.5 hours. The excess hydrogen fluoride was then vented and the reactor cooled to 5° C. before being opened and the contents washed with D.I. water. Analysis by HPLC indicated the presence of para-fluoroanisole and 6-Fluoro-4-Chromanone. The para-fluoroanisole was removed by distillation and the desired 6-Fluoro-4-Chromanone isolated by extraction and characterized.
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Synthesis routes and methods III

Procedure details

A 400 ml stainless steel Parr reactor was charged with para-fluorophenol (28.4 grams), acrylic acid (28.8 grams), and an inhibitor phenothiazine (0.02 grams). The system was sealed, evacuated and cooled in dry ice/acetone before the anhydrous hydrogen fluoride (117 grams) was condensed into the system. The mixture was then warmed to 40° C. for one hour thirty minutes with stirring before being heated to 100° C. for four hours thirty minutes. The excess HF was them removed and the system cooled to 0° C. and opened to give 62 grams of brown oil which was washed with D.I. water to give 50 grams of material to be extracted. The 6-Fluoro-4-Chromanone was collected and recrystallized from methanol/water. The HPLC yield was 75%, isolated 52%.
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stainless steel
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Synthesis routes and methods IV

Procedure details

Later developments in the overall method of production then finally gave a process for producing sorbinil which involved the following steps, viz., (1) p-fluorophenol was first converted to β-(p-fluorophenoxy)propionitrile by treatment with acrylonitrile in the presence of Triton B; (2) the nitrile intermediate was then converted to β-(p-fluorophenoxy)propionic acid by means of hydrochloric acid; (3) β-(p-fluorophenoxy)propionic acid was then condensed in the presence of concentrated sulfuric acid at 50° C. to afford 6-fluoro-4-chromanone; (4) the latter compound was thereafter condensed with potassium cyanide and ammonium carbonate in ethanol under standard Bucherer-Berg conditions to give the racemic precursor of sorbinil, which is called dl-6-fluoro-spiro-[chroman-4,4'-imidazolidine]-2',5'-dione; (5) the latter racemic spiro-hydantoin was then hydrolyzed with aqueous sodium hydroxide to the corresponding spiro-amino acid, which is called 4-amino-6-fluorochroman-4-carboxylic acid; (6) the latter acid, which can not be conveniently isolated in the process, was then treated in situ with sodium or potassium cyanate (after first adjusting the pH of the aqueous solution) in order to convert the amino acid to the corresponding hydantoic acid, which is called 6-fluoro-4-ureidochroman-4-carboxylic acid; (7) the latter hydantoic acid was then resolved according to the method described by B. W. Cue, Jr. et al. U.S. Pat. No. 4,435,578 by treatment with l-(-)-ephedrine in aqueous methanol to form the l-(-)-ephedrine salt of (4S)-6-fluoro-4-ureidochroman-4-carboxylic acid; and (8) the latter crystalline salt was thereafter converted to sorbinil by heating the diastereoisomer in glacial acetic acid to effect conversion to the desired (4S)-6-fluoro-spiro-[chroman-4,4'-imidazolidine]-2',5'-dione.
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Synthesis routes and methods V

Procedure details

The title compound can be prepared by oxidation of (R)-6-fluoro-4-ureidochroman-4-carboxylic acid with potassium permanganate, using the procedure of Example 1.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Fluorochroman-4-one
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Customer
Q & A

Q1: How does the presence of a halogen group, specifically fluorine, on the chroman-4-one moiety influence the compound's photoreactivity in the crystalline state?

A: Research indicates that introducing a fluorine atom at the 6th position of the chroman-4-one moiety can significantly alter the compound's photoreactivity in its crystalline form. While most halogen-substituted (E)-3-benzylidene-4-chromanone derivatives undergo photodimerization, (E)-3-benzylidene-6-fluorochroman-4-one does not exhibit this behavior []. This difference in reactivity is likely due to the fluorine atom's influence on the compound's crystal packing, preventing the necessary molecular arrangement for photodimerization.

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